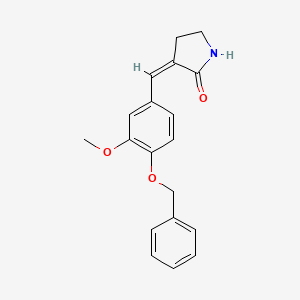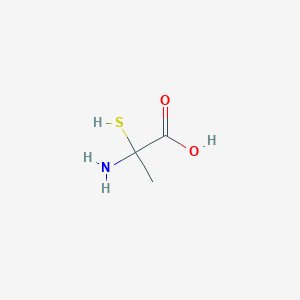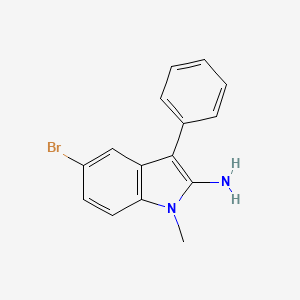![molecular formula C18H28N2 B12910765 (3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-01-6](/img/structure/B12910765.png)
(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a dimethylbenzyl group, and a pyrrolidin-3-amine moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via an alkylation reaction using cyclopentyl halides under basic conditions.
Attachment of the Dimethylbenzyl Group: The dimethylbenzyl group is attached through a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks a 3,5-dimethylbenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary or primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl halides
Major Products
Oxidation: Amine oxides, ketones
Reduction: Secondary amines, primary amines
Substitution: Various substituted amines
Applications De Recherche Scientifique
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine: The enantiomer of the (S)-compound, differing in its stereochemistry.
N-Cyclopentyl-N-benzylpyrrolidin-3-amine: Lacks the dimethyl groups on the benzyl ring.
N-Cyclopentyl-N-(3,5-dimethylphenyl)pyrrolidin-3-amine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(S)-N-Cyclopentyl-N-(3,5-dimethylbenzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of both cyclopentyl and dimethylbenzyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
820980-01-6 |
|---|---|
Formule moléculaire |
C18H28N2 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
(3S)-N-cyclopentyl-N-[(3,5-dimethylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2/c1-14-9-15(2)11-16(10-14)13-20(17-5-3-4-6-17)18-7-8-19-12-18/h9-11,17-19H,3-8,12-13H2,1-2H3/t18-/m0/s1 |
Clé InChI |
HOIWAWKEXNLGSZ-SFHVURJKSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)CN([C@H]2CCNC2)C3CCCC3)C |
SMILES canonique |
CC1=CC(=CC(=C1)CN(C2CCCC2)C3CCNC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910712.png)

![3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)
![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)


![4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12910742.png)
![3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one](/img/structure/B12910746.png)



